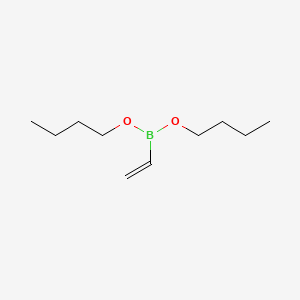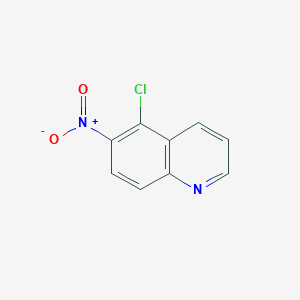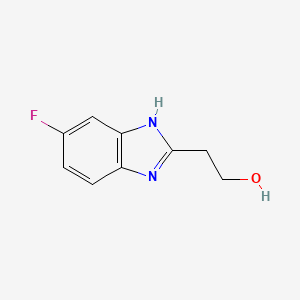
2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. The addition of a fluorine atom enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol typically involves the condensation of ortho-phenylenediamine with a fluorinated aldehyde or ketone. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by reduction with sodium borohydride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, to form various reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
- Oxidation products include 2-(6-Fluoro-1H-benzimidazol-2-yl)acetaldehyde or 2-(6-Fluoro-1H-benzimidazol-2-yl)acetone.
- Reduction products include various hydrogenated benzimidazole derivatives.
- Substitution products depend on the nucleophile used, resulting in compounds like 2-(6-Amino-1H-benzimidazol-2-yl)ethanol .
Scientific Research Applications
2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated benzimidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving nucleic acid synthesis.
Medicine: Investigated for its anticancer, antiviral, and antifungal properties due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with enhanced chemical stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication and transcription processes.
Microtubule Disruption: It can bind to microtubule proteins, inhibiting their polymerization and thus affecting cell division and growth.
Comparison with Similar Compounds
- 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
- 1-(1H-benzimidazol-2-yl)ethanol
- (6-Methoxy-1H-benzimidazol-2-yl)methanol
Comparison:
Uniqueness: The presence of the fluorine atom in 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol enhances its chemical stability and bioavailability compared to its non-fluorinated counterparts.
Activity: Fluorinated benzimidazoles generally exhibit higher biological activity due to the electron-withdrawing effects of the fluorine atom, which can enhance binding affinity to biological targets
Properties
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSVTTXULUADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
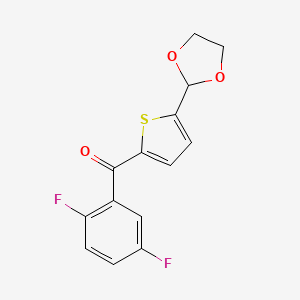





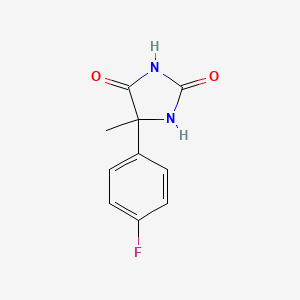
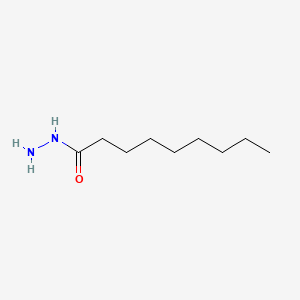

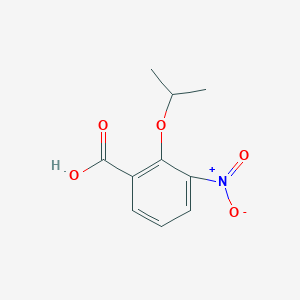
![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)
